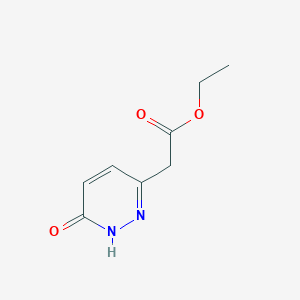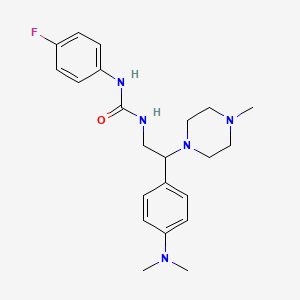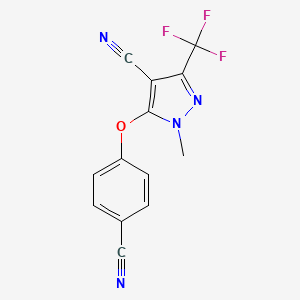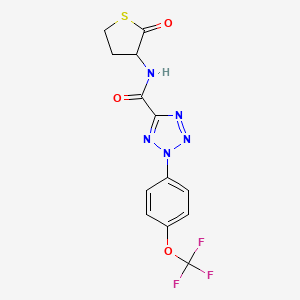
N-(2-(4-Methyl-6-(trifluormethyl)pyrimidin-2-yl)ethyl)isoxazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a trifluoromethyl group, an isoxazole ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and isoxazole rings would likely contribute to the compound’s rigidity, while the trifluoromethyl group could influence its electronic properties.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and their reactivity. For example, the carboxamide group could potentially undergo hydrolysis, while the pyrimidine ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which might affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
- Trifluormethylpyridine (TFMPs) und ihre Derivate, einschließlich der hier behandelten Verbindung, spielen eine entscheidende Rolle beim Schutz von Nutzpflanzen vor Schädlingen. Fluazifop-butyl, das erste in den Agrochemikalienmarkt eingeführte TFMP-Derivat, ebnete den Weg für mehr als 20 neue agrochemische Stoffe mit TFMP-Gehalt und ISO-Gemeinschaftsnamen. Diese Verbindungen verdanken ihre biologische Aktivität der Kombination der einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und des Pyridinrestes .
- In der Medikamentenforschung haben Wissenschaftler das Anti-Fibrose-Potenzial von Verbindungen untersucht, die mit unserem Zielmolekül verwandt sind. Einige Derivate zeigten eine bessere Anti-Fibrose-Aktivität als bestehende Medikamente wie Pirfenidon. Diese Ergebnisse deuten auf eine mögliche Rolle bei der Behandlung von fibrotischen Erkrankungen hin .
- Indolderivate, die strukturelle Merkmale mit unserer Verbindung gemeinsam haben, wurden auf ihre Anti-HIV-1-Aktivität untersucht. Molekulare Docking-Studien ergaben vielversprechende Interaktionen, was diese Verbindung zu einem spannenden Ansatz für weitere Forschungen macht .
Pflanzenschutzmittel und Pflanzenschutz
Anti-Fibrose-Mittel
Anti-HIV-1-Mittel
Wirkmechanismus
Target of Action
It is suggested that the compound may interact with ubiquitin-specific protease 7 (usp7) based on molecular docking results . USP7, also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme involved in the regulation of multiple cellular processes, including cell cycle progression, apoptosis, and DNA damage response .
Mode of Action
The compound’s interaction with its target, usp7, suggests that it may inhibit the deubiquitinating activity of usp7, thereby affecting the stability of various proteins regulated by this enzyme .
Biochemical Pathways
Given the potential target of usp7, it can be inferred that the compound may influence pathways related to cell cycle progression, apoptosis, and dna damage response, as these are known to be regulated by usp7 .
Pharmacokinetics
The presence of a trifluoromethyl group in the compound suggests that it may have enhanced lipophilicity, which could potentially enhance its ability to diffuse into cells .
Result of Action
The compound has been found to exhibit moderate antiproliferative activities against several human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27 . In particular, it has shown good selectivity for PC-3 cells, with IC50 values (concentration required to achieve 50% inhibition of the tumor cell proliferation) of 4.42 ± 0.46 μmol L –1 and 4.85 ± 0.59 μmol L –1, respectively . These results suggest that the compound may induce cell cycle arrest or apoptosis in these cells, thereby inhibiting their proliferation.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2/c1-7-6-9(12(13,14)15)19-10(18-7)3-4-16-11(20)8-2-5-17-21-8/h2,5-6H,3-4H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQZYZPRGAHBRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=CC=NO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(furan-2-yl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2430524.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2430525.png)
![3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2430526.png)


![4-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,5-dimethoxybenzene](/img/structure/B2430530.png)

![N-benzyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2430532.png)

![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2430534.png)
![(2Z)-4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile](/img/structure/B2430538.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2430543.png)
